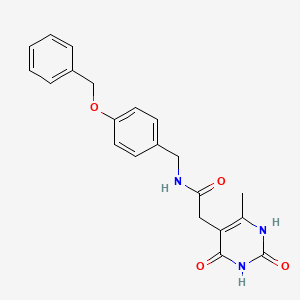
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The carboxylic acid group would introduce polarity to the molecule, and the double bond in the prop-2-enyl group could potentially participate in conjugation with the aromatic ring, depending on the exact structure .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could be involved in reactions such as the formation of amides, imines, or other nitrogen-containing functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The carboxylic acid group would likely make the compound acidic and polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
1. Biomarker for Cyanide Exposure
ATCA (2-amino-2-thiazoline-4-carboxylic acid) is recognized as a potential biomarker for assessing cyanide exposure. This identification stems from its stability in biological matrices, consistent recovery rates, and relatively low endogenous concentrations. Studies show that plasma concentrations of ATCA are significantly higher in smokers compared to non-smokers, which supports its role as an indicator of past cyanide exposure and emphasizes the need for further research to validate ATCA as a reliable marker for cyanide exposure (Logue et al., 2009).
2. Bioavailability Studies in Drug Formulation
The compound is utilized in bioavailability studies, as illustrated by research on Cefixime, an antibiotic. A study aimed to compare the bioavailability of a new Cefixime tablet preparation with a reference formulation, revealing no significant differences in maximum plasma concentration and area under the plasma concentration-time curve between the two formulations. This highlights the application of 2-amino-4-thiazolyl derivatives in pharmaceutical bioavailability assessments and the importance of thorough pharmacokinetic studies to ensure drug efficacy and safety (Zakeri-milani et al., 2008).
3. Role in Metabolic and Genetic Studies
Thiazole derivatives, such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid, are instrumental in metabolic and genetic studies. For instance, propionic acidemia, a disorder involving the metabolism of amino acids and fatty acids, showcases the significance of studying such compounds. This condition, characterized by deficiency of propionyl-CoA carboxylase, leads to the accumulation of propionic acid and its derivatives. Research indicates that propionic acidemia can result in a range of complications including metabolic acidosis, organ damage, and neurological disorders. Therefore, understanding the role of related compounds like 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid in metabolic pathways is vital for diagnosing, managing, and potentially treating conditions like propionic acidemia and other metabolic disorders (Hamilton et al., 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-5(4-12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNEZRETDHIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)


![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)
![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)



![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)
![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)